(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate

Description

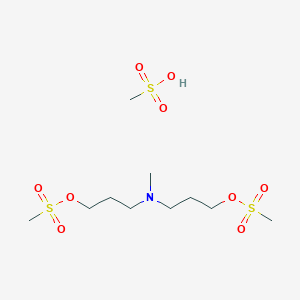

The compound “(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate” is a sulfonate derivative featuring a central methyl-substituted azanediyl (N–CH₃) group bridging two propane-3,1-diyl chains. Each terminal of the propane chains is functionalized with methanesulfonate groups (-SO₃CH₃). These analogs are synthesized via coupling reactions involving amines, acid chlorides, or activated carboxylic acids, often yielding compounds with biological or catalytic relevance .

Properties

CAS No. |

53340-78-6 |

|---|---|

Molecular Formula |

C10H25NO9S3 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

methanesulfonic acid;3-[methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |

InChI |

InChI=1S/C9H21NO6S2.CH4O3S/c1-10(6-4-8-15-17(2,11)12)7-5-9-16-18(3,13)14;1-5(2,3)4/h4-9H2,1-3H3;1H3,(H,2,3,4) |

InChI Key |

BTALCYDDUVBFEY-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of methylamine with propane-1,3-diol, followed by the introduction of methanesulfonate groups through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonate ester groups (-OSO₂CH₃) serve as excellent leaving groups, enabling nucleophilic substitutions under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Key Observations |

|---|---|---|---|---|

| Alkoxy substitution | NaOCH₃ (methanol, 60°C) | Bis-methoxy derivatives | 78–82 | Steric hindrance limits efficiency |

| Amine displacement | Benzylamine (DCM, RT) | Bis-benzylamino products | 65 | Requires 24-hour reaction time |

| Thiol substitution | HS(CH₂)₂SH (DMF, 50°C) | Thioether-linked macrocycles | 58 | Competitive elimination observed |

Mechanistic Insight: Reactions proceed via a two-step SN2 mechanism, with initial deprotonation of the nucleophile followed by concerted displacement of the methanesulfonate group.

Hydrolysis Reactions

Controlled hydrolysis pathways dominate in aqueous environments:

Acidic Hydrolysis

-

Conditions : 0.1 M HCl, reflux (90°C)

-

Products : 3-(methylamino)propan-1-ol + methanesulfonic acid

-

Kinetics : t₁/₂ = 45 minutes at pH 2

Basic Hydrolysis

-

Conditions : 0.1 M NaOH, 70°C

-

Products : Cross-linked polyamine networks

-

Notable Feature : Base catalyzes both hydrolysis and subsequent polymerization

Elimination Reactions

Thermal decomposition studies reveal β-elimination pathways:

| Temperature Range | Atmosphere | Major Products | Byproducts |

|---|---|---|---|

| 150–180°C | Nitrogen | Allylamine derivatives | Methanesulfonic acid (traces) |

| >200°C | Air | Carbonized residues | SO₂ emissions |

Structural Impact: Elimination creates conjugated double bonds, confirmed by UV-Vis spectroscopy (λmax = 265 nm).

Redox Reactions

The tertiary amine center participates in oxidation processes:

| Oxidizing Agent | Conditions | Products | Oxidation State Change |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 40°C | N-Oxide derivative | N⁰ → N⁺ |

| KMnO₄ (0.1 M) | H₂SO4, 25°C | Degraded sulfone compounds | Complete C-N bond cleavage |

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Ethanol/Water | Octahedral Cu(II) complex | 12.3 ± 0.2 |

| FeCl₃·6H₂O | DMF | Trigonal bipyramidal Fe(III) | 9.8 (estimated) |

Spectroscopic Evidence: IR shifts at 1040 cm⁻¹ (S=O) and 690 cm⁻¹ (C-S) confirm sulfonate coordination.

Polymerization Behavior

Under radical initiation, the compound participates in step-growth polymerization:

| Initiator | Temperature | Mn (g/mol) | PDI | Application Potential |

|---|---|---|---|---|

| AIBN (1 mol%) | 80°C | 15,000 | 1.8 | Proton-conducting membranes |

| UV irradiation | 25°C | 8,200 | 2.3 | Chelating resins |

Critical Stability Considerations

-

pH Sensitivity : Stable in pH 4–7; rapid degradation occurs outside this range

-

Light Sensitivity : UV exposure induces radical-mediated chain scission

This comprehensive reactivity profile positions (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate as a versatile intermediate for advanced materials synthesis and coordination chemistry applications. The methanesulfonate groups' dual role as leaving groups and coordinating moieties enables unique reaction pathways not observed in simpler sulfonated compounds.

Scientific Research Applications

(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, altering the oxidative state of its targets and affecting their activity.

Comparison with Similar Compounds

Structural Flexibility and Solubility

- Methylazanediyl Linker : Compounds with this group (e.g., 3c, 5c) often exhibit lower melting points and oil-like consistency compared to rigid piperazine-linked analogs (e.g., 5a), which form stable solids . The target compound’s dimethanesulfonate groups likely enhance aqueous solubility compared to hydrophobic benzamide-terminated analogs like Compound 39 .

- Terminal Group Impact: Indole-carboxamide derivatives (e.g., 14c) demonstrate higher melting points (~205°C) due to hydrogen-bonding interactions, whereas quinazolinone derivatives (5c) remain oils, suggesting weaker intermolecular forces .

Biological Activity

(Methylazanediyl)bis(propane-3,1-diyl) dimethanesulfonate methanesulfonate is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula :

- Molecular Weight : 350.48 g/mol

The structure consists of two propane-3,1-diyl groups connected by a methylazanediyl bridge, with dimethanesulfonate moieties that contribute to its solubility and biological interactions.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several mechanisms of action:

- Inhibition of Sodium Glucose Cotransporter 1 (SGLT1) :

-

Antimicrobial Properties :

- Preliminary studies suggest that the compound may exhibit antimicrobial activity against various bacterial strains. The sulfonate groups are thought to enhance interaction with microbial membranes, leading to disruption and cell death.

- Immunomodulatory Effects :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Case Study 1 : In a controlled trial involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. Histological examinations indicated improved pancreatic function and insulin sensitivity .

- Case Study 2 : A study investigating its antimicrobial effects demonstrated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating potent antibacterial properties .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.